An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)propan-2-amine (CAS 60912-32-5)
An In-depth Technical Guide to N-(2,2-Dimethoxyethyl)propan-2-amine (CAS 60912-32-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-Dimethoxyethyl)propan-2-amine, with the CAS number 60912-32-5, is a secondary amine featuring both an isopropyl group and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination of functional groups makes it a potentially valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. The presence of the acetal provides a latent aldehyde that can be deprotected under acidic conditions, allowing for subsequent transformations. The secondary amine group serves as a nucleophile or a base, enabling a variety of chemical reactions. This guide provides a comprehensive overview of the known and predicted properties, a plausible synthetic route, expected spectral characteristics, and safety considerations for this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 147.22 g/mol | PubChem[1] |
| IUPAC Name | N-(2,2-dimethoxyethyl)propan-2-amine | PubChem[1] |
| XlogP | 0.5 | PubChem[1] |
| Boiling Point | Not experimentally determined. Estimated based on structurally similar compounds. | |
| Density | Not experimentally determined. | |
| Refractive Index | Not experimentally determined. |
Synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine
A specific, peer-reviewed synthesis for N-(2,2-Dimethoxyethyl)propan-2-amine has not been prominently reported. However, based on established organic chemistry principles, a highly plausible and efficient synthetic route is the reductive amination of aminoacetaldehyde dimethyl acetal with acetone.[2][3] This method is a cornerstone of amine synthesis due to its high efficiency and selectivity.
Proposed Synthetic Workflow: Reductive Amination
The synthesis can be envisioned as a two-step, one-pot reaction. First, the primary amine of aminoacetaldehyde dimethyl acetal reacts with acetone to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine using a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride.
Caption: Proposed synthesis of N-(2,2-Dimethoxyethyl)propan-2-amine.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard reductive amination procedures and should be optimized for specific laboratory conditions.
Materials:
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Aminoacetaldehyde dimethyl acetal
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Acetone
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Methanol (or other suitable solvent)
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Sodium borohydride (NaBH₄)
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Glacial acetic acid (optional, as a catalyst for imine formation)
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Diethyl ether or other extraction solvent
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve aminoacetaldehyde dimethyl acetal (1.0 equivalent) in methanol.
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Imine Formation: Add acetone (1.0-1.2 equivalents) to the solution. If the reaction is slow, a catalytic amount of glacial acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
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Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5-2.0 equivalents). Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform the addition carefully to control the reaction rate.
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Quenching and Work-up: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS. Carefully quench the reaction by the slow addition of water.
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Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3 x volume).
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude N-(2,2-Dimethoxyethyl)propan-2-amine can be purified by distillation under reduced pressure to yield the pure product.
Spectral Characterization (Predicted)
The structural features of N-(2,2-Dimethoxyethyl)propan-2-amine suggest the following characteristic signals in its spectroscopic analyses.
¹H NMR Spectroscopy
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Isopropyl Group: A doublet for the six methyl protons (CH₃) and a septet for the methine proton (CH).
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Dimethoxyethyl Group: A singlet for the six methoxy protons (OCH₃), a triplet for the methine proton of the acetal (CH(OCH₃)₂), and a doublet of triplets or a multiplet for the methylene protons (CH₂) adjacent to the nitrogen.
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Amine Proton: A broad singlet for the N-H proton, which may or may not be visible depending on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show distinct signals for each unique carbon atom in the molecule.
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Isopropyl Group: Two signals, one for the two equivalent methyl carbons and one for the methine carbon.
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Dimethoxyethyl Group: Signals for the methoxy carbons, the acetal carbon, and the methylene carbon.
Infrared (IR) Spectroscopy
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N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.
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C-H Stretch: Strong absorption bands in the region of 2850-2960 cm⁻¹ due to the stretching of sp³ C-H bonds in the alkyl groups.
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C-O Stretch: Strong absorption bands in the region of 1050-1150 cm⁻¹ corresponding to the C-O stretching of the acetal group.
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N-H Bend: A medium absorption band around 1550-1650 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 147. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 132), a methoxy group (m/z = 116), and cleavage alpha to the nitrogen atom.
Safety and Handling
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General Hazards: Assumed to be a flammable liquid and vapor.[4][5] May be harmful if swallowed or inhaled and may cause skin and eye irritation or burns.[4][6]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4] Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Keep away from heat, sparks, and open flames.[5] Ground and bond containers and receiving equipment to prevent static discharge.[4]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[2] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]
Potential Applications
The bifunctional nature of N-(2,2-Dimethoxyethyl)propan-2-amine makes it a versatile intermediate in organic synthesis.
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Pharmaceutical Synthesis: The secondary amine can be further functionalized, and the protected aldehyde can be unmasked for subsequent reactions, making it a useful scaffold for the synthesis of complex drug molecules.
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Ligand Synthesis: The nitrogen atom can act as a coordinating atom in the synthesis of ligands for metal catalysts.
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Combinatorial Chemistry: The two reactive sites allow for the generation of diverse libraries of compounds for high-throughput screening.
Conclusion
N-(2,2-Dimethoxyethyl)propan-2-amine is a chemical compound with significant potential as a synthetic building block. While experimental data is currently limited, this guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from related compounds. As with any chemical for which complete data is not available, all handling and reactions should be performed with appropriate caution and on a small scale initially.
References
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Agilent. SAFETY DATA SHEET. (2024-04-03). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]
-
PubChemLite. (2,2-dimethoxyethyl)(propan-2-yl)amine. [Link]
Sources
- 1. PubChemLite - (2,2-dimethoxyethyl)(propan-2-yl)amine (C7H17NO2) [pubchemlite.lcsb.uni.lu]
- 2. 氨基乙醛缩二甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. veeprho.com [veeprho.com]
- 5. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 6. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
